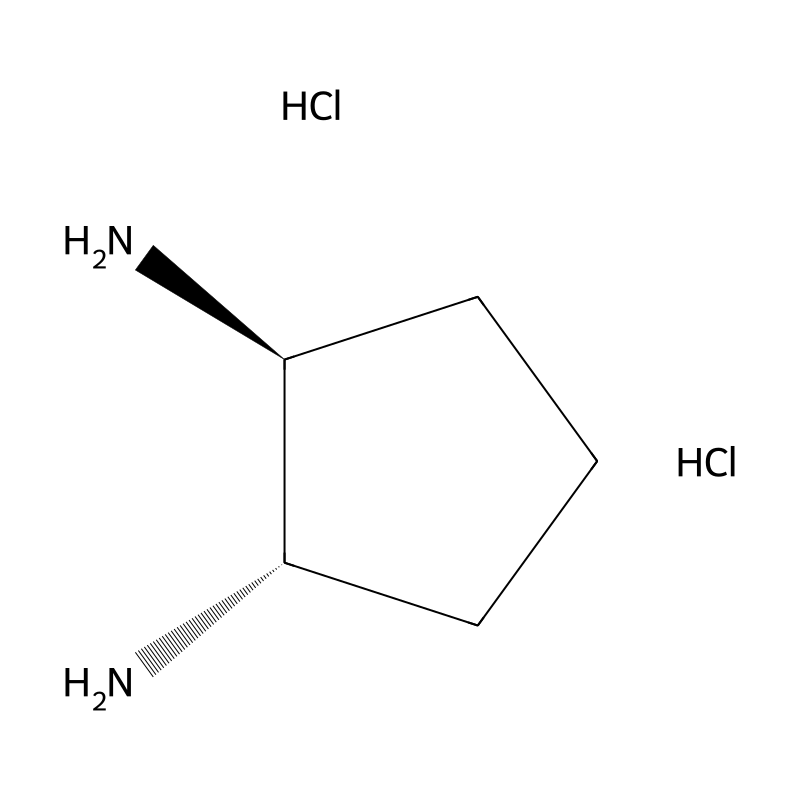(1S,2S)-trans-1,2-Cyclopentanediamine dihydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Organic Synthesis
Asymmetric Catalysis
The presence of two stereocenters makes (1S,2S)-trans-1,2-cyclopentanediamine dihydrochloride a valuable ligand for asymmetric catalysts. These catalysts can promote reactions with high enantioselectivity, meaning they favor the formation of one specific enantiomer (mirror image) of a molecule. This is crucial for synthesizing optically pure compounds essential in pharmaceuticals and other fields [].
Chiral Scaffolds
The rigid cyclopentane ring and the two amine groups provide a chiral scaffold for the synthesis of complex molecules. Researchers can attach various functional groups to the amine functionalities, leading to new chiral building blocks for drug discovery and material science [].
Medicinal Chemistry
Ligand Design
The ability to bind to metal ions makes (1S,2S)-trans-1,2-cyclopentanediamine dihydrochloride a potential chelating agent. By complexing with metal ions, it can influence their reactivity and potentially be used in the development of new metal-based drugs [].
Drug Delivery Systems
The diamine structure can be utilized to design carriers for drug delivery. By attaching the drug molecule to the amine groups, researchers can potentially develop targeted drug delivery systems with improved efficacy and reduced side effects [].
(1S,2S)-trans-1,2-Cyclopentanediamine dihydrochloride is a chiral diamine with the molecular formula CHN·2HCl and a molecular weight of 173.08 g/mol. This compound is characterized by its trans configuration, where the two amine groups are positioned across from each other in a cyclopentane ring. The compound exhibits optical activity, with a specific rotation of [α]/D +23.5° in 1 M hydrochloric acid solution .
The synthesis of (1S,2S)-trans-1,2-Cyclopentanediamine dihydrochloride can be achieved through several methods:
- Reduction of 1,2-Cyclopentanedione: This method involves the reduction of 1,2-cyclopentanedione using appropriate reducing agents such as lithium aluminum hydride.
- Chiral Resolution: Enantiomerically pure forms can be obtained through chiral resolution techniques involving chiral acids or bases.
- Direct Amination: The cyclopentane framework can be synthesized followed by direct amination to introduce the amine groups.
Each method varies in complexity and yield, depending on the desired purity and scale of production.
(1S,2S)-trans-1,2-Cyclopentanediamine dihydrochloride has several applications:
- Chiral Building Block: It serves as a crucial building block in asymmetric synthesis.
- Coordination Chemistry: Its ability to form complexes with transition metals makes it valuable in coordination chemistry.
- Pharmaceutical Research: The compound is utilized in research for developing new therapeutic agents, particularly in oncology.
Interaction studies have primarily focused on the compound's ability to form complexes with metal ions. These studies reveal that (1S,2S)-trans-1,2-Cyclopentanediamine dihydrochloride can stabilize various metal ions and facilitate their interaction with biological molecules like DNA. Such interactions are critical for understanding its potential therapeutic applications.
Several compounds share structural similarities with (1S,2S)-trans-1,2-Cyclopentanediamine dihydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,2-Diaminocyclohexane | CHN | Six-membered ring; more steric hindrance |
| (R,R)-1,2-Diaminocyclopentane | CHN | Different stereochemistry; potential for different reactivity |
| (S,S)-trans-1,2-Cyclohexanediamine | CHN | Similar functionality but larger ring size |
Uniqueness: The unique trans configuration and specific stereochemistry of (1S,2S)-trans-1,2-Cyclopentanediamine dihydrochloride provide distinct properties that influence its reactivity and biological interactions compared to its analogs. This makes it particularly valuable in applications requiring precise chirality.
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








